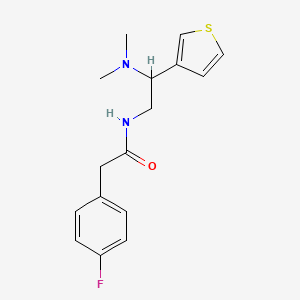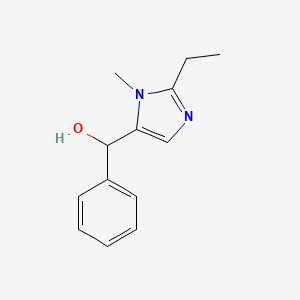
(2-ethyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2-ethyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol” is a unique chemical with the linear formula C13H16N2O . It has a molecular weight of 216.29 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Medicinal Chemistry and Drug Development
Imidazole derivatives play a crucial role in drug discovery due to their versatile pharmacological activities. “(2-ethyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol” can serve as a scaffold for designing novel drugs. Researchers explore its potential as an antiviral, antibacterial, antifungal, and anti-inflammatory agent. By modifying its structure, scientists can optimize its bioactivity and selectivity .
Antioxidant Properties
Imidazole-containing compounds exhibit antioxidant properties. Researchers have synthesized derivatives of this compound and evaluated their scavenging potential against free radicals. These antioxidants may find applications in health supplements or functional foods .
Coordination Chemistry
Imidazoles act as ligands in coordination complexes. Their ability to form stable metal complexes makes them valuable in catalysis, sensors, and materials science. “(2-ethyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol” could participate in coordination chemistry studies .
Organic Synthesis
Imidazoles serve as building blocks in organic synthesis. Researchers use them to construct complex molecules, such as pharmaceutical intermediates or natural product analogs. The compound may contribute to the synthesis of diverse organic compounds .
Material Science
Imidazole derivatives find applications in material science, including the development of polymers, coatings, and sensors. Researchers explore their properties for designing functional materials with specific electronic, optical, or mechanical characteristics .
Biological Studies
Imidazoles are essential components of biomolecules like histidine, purine, and histamine. Investigating the interactions of “(2-ethyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol” with biological targets (enzymes, receptors, etc.) can provide insights into its biological relevance .
Safety and Hazards
properties
IUPAC Name |
(2-ethyl-3-methylimidazol-4-yl)-phenylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-12-14-9-11(15(12)2)13(16)10-7-5-4-6-8-10/h4-9,13,16H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZJDTSAQSFZKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1C)C(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2418312.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2418314.png)


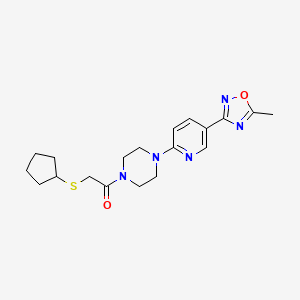

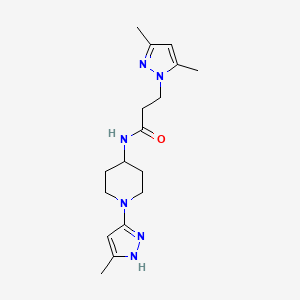
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2418321.png)
![5-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2418323.png)
![N-[(E)-2-(4-Fluorophenyl)ethenyl]sulfonyl-1-methylpyrrole-2-carboxamide](/img/structure/B2418326.png)
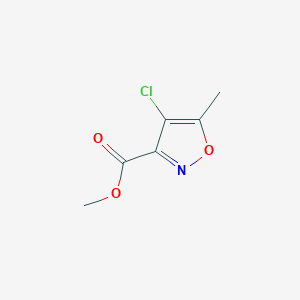
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2418330.png)
![2-(2-fluorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2418334.png)
